

Stability and Storage Conditions of Amino(imino)methanesulfonic Acid: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Amino(imino)methanesulfonic acid*

Cat. No.: *B133324*

[Get Quote](#)

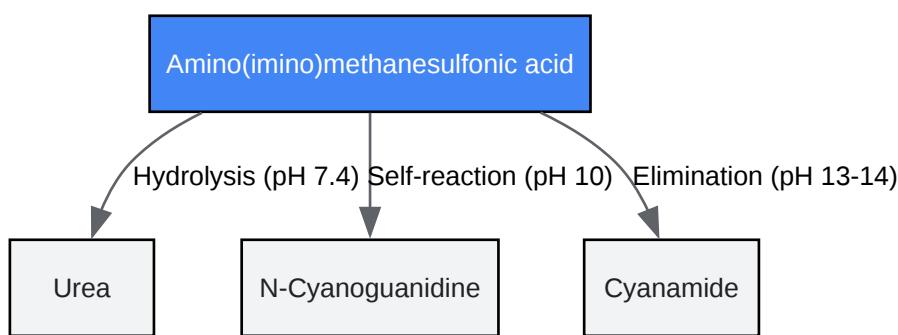
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for **Amino(imino)methanesulfonic acid**. Due to the limited availability of specific quantitative stability data in public literature, this document focuses on known degradation pathways and provides detailed experimental protocols for researchers to determine the stability profile of this compound.

Summary of Stability and Storage

Amino(imino)methanesulfonic acid is a white to off-white solid that requires controlled conditions to ensure its integrity. It is particularly sensitive to moisture and alkaline pH.

Recommended Storage Conditions: For long-term storage, it is recommended to keep **Amino(imino)methanesulfonic acid** at 2-8°C, in a tightly sealed container, protected from moisture, and preferably under an inert atmosphere such as nitrogen or argon.^[1] Some sources indicate that after drying, the compound is stable for at least five months when stored in a freezer.^[1] For short-term use, it may be stable for a few weeks at room temperature.^[1]


Degradation Pathways

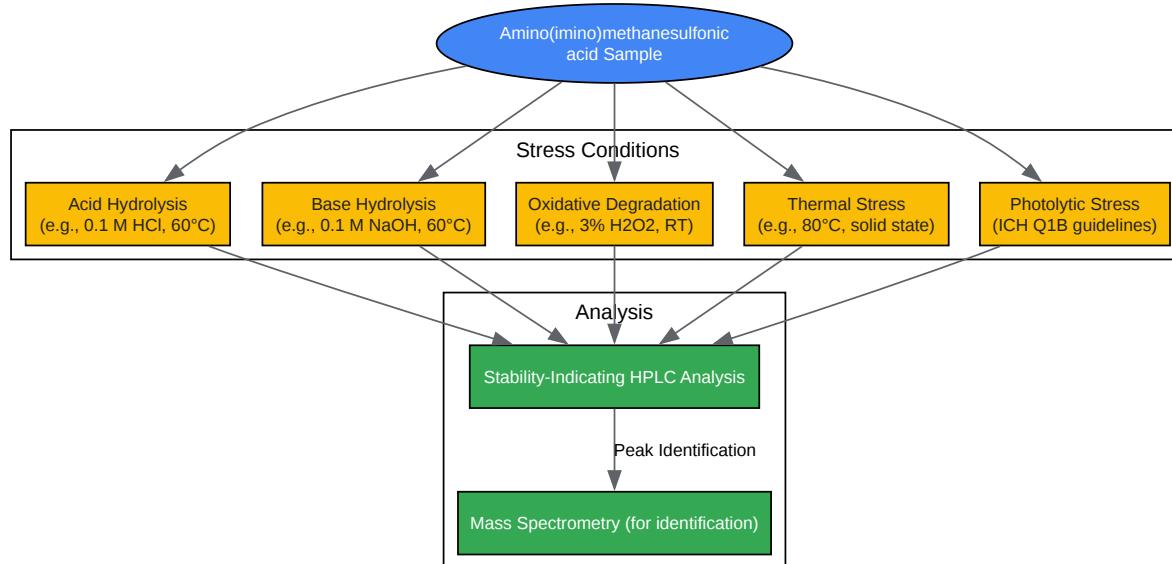
The stability of **Amino(imino)methanesulfonic acid** is significantly influenced by pH. In aqueous solutions, it can undergo hydrolysis, self-reaction, or elimination depending on the pH

of the medium.

At a neutral pH (7.4), the primary degradation pathway is hydrolysis to form the corresponding urea. Under moderately alkaline conditions (pH 10), the compound is known to undergo a self-reaction, eventually forming N-cyanoguanidine. In strongly alkaline environments (pH 13-14), the predominant degradation reaction is elimination to yield cyanamide.

The following diagram illustrates the known pH-dependent degradation pathways of **Amino(imino)methanesulfonic acid**.

[Click to download full resolution via product page](#)


Figure 1: pH-Dependent Degradation Pathways

Proposed Experimental Protocols for Stability Assessment

To comprehensively evaluate the stability of **Amino(imino)methanesulfonic acid**, a series of forced degradation, hygroscopicity, and photostability studies should be conducted. The following protocols are proposed as a framework for these investigations.

Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule. The following diagram outlines a typical workflow for a forced degradation study.

[Click to download full resolution via product page](#)

Figure 2: Forced Degradation Study Workflow

Methodology:

- Sample Preparation: Prepare stock solutions of **Amino(imino)methanesulfonic acid** in a suitable solvent (e.g., water or a water/acetonitrile mixture) at a known concentration (e.g., 1 mg/mL).
- Stress Conditions:
 - Acid Hydrolysis: Mix the stock solution with an equal volume of 0.2 M HCl to achieve a final concentration of 0.1 M HCl. Incubate at 60°C for a defined period (e.g., 2, 4, 8, 24 hours). Neutralize samples before analysis.
 - Base Hydrolysis: Mix the stock solution with an equal volume of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH. Incubate at 60°C for a defined period. Neutralize

samples before analysis.

- Oxidative Degradation: Mix the stock solution with an equal volume of 6% H₂O₂ to achieve a final concentration of 3% H₂O₂. Store at room temperature, protected from light, for a defined period.
- Thermal Degradation: Store the solid compound in a controlled temperature oven at 80°C. Withdraw samples at specified time points and dissolve in a suitable solvent for analysis.
- Photostability: Expose the solid compound to light as per ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter). A control sample should be kept in the dark.
- Analysis: Analyze the stressed samples at each time point using a validated stability-indicating HPLC method (see section 3.4).

Hygroscopicity Testing

Hygroscopicity testing determines the propensity of the solid material to absorb moisture from the atmosphere. Dynamic Vapor Sorption (DVS) is the recommended method.

Methodology:

- Sample Preparation: Place a known mass of **Amino(imino)methanesulfonic acid** (typically 5-15 mg) into the DVS instrument.
- DVS Protocol:
 - Equilibrate the sample at 0% relative humidity (RH).
 - Increase the RH in a stepwise manner (e.g., 10% increments) from 0% to 90% RH at a constant temperature (e.g., 25°C).
 - Decrease the RH in a stepwise manner from 90% back to 0% RH.
 - Repeat the sorption/desorption cycle.

- Data Analysis: Plot the change in mass (%) as a function of RH to generate a sorption-desorption isotherm. Classify the hygroscopicity based on the percentage of moisture uptake at a specified RH (e.g., 80% RH).

Photostability Testing

This protocol follows the ICH Q1B guidelines to assess the light sensitivity of the compound.

Methodology:

- Sample Preparation: Expose a sufficient quantity of the solid **Amino(imino)methanesulfonic acid** to the light source. A dark control sample, protected from light, should be stored under the same temperature and humidity conditions.
- Light Exposure: Irradiate the sample with a light source that produces both visible and UV output, such as a xenon lamp or a metal halide lamp, according to ICH Q1B specifications.
- Analysis: After the specified exposure, compare the physical properties (e.g., appearance, color) and chemical purity (via HPLC) of the exposed sample to the dark control.

Proposed Stability-Indicating HPLC Method

A stability-indicating method is crucial for separating the intact drug from its degradation products. Based on the polar nature of **Amino(imino)methanesulfonic acid** and its potential degradation products, a hydrophilic interaction liquid chromatography (HILIC) or a reversed-phase method with a polar-embedded or polar-endcapped column is recommended.

Proposed HPLC Conditions:

Parameter	Recommended Setting
Column	HILIC column (e.g., silica, amide, or zwitterionic phase) or a polar-embedded/endcapped C18 column (e.g., 150 mm x 4.6 mm, 3.5 μ m)
Mobile Phase A	10 mM Ammonium formate in water, pH adjusted to 3.0 with formic acid
Mobile Phase B	Acetonitrile
Gradient	Start with a high percentage of organic phase (e.g., 90% B) and gradually decrease to elute polar compounds.
Flow Rate	1.0 mL/min
Column Temperature	30°C
Detection	UV at a low wavelength (e.g., 200-210 nm) or a charged aerosol detector (CAD) for universal detection.
Injection Volume	10 μ L

This method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH Q2(R1) guidelines.

Data Presentation

The following tables are templates for summarizing the quantitative data obtained from the proposed stability studies.

Table 1: Summary of Forced Degradation Studies

Stress Condition	Duration	% Degradation of AIMS	Major Degradation Products
0.1 M HCl, 60°C			
0.1 M NaOH, 60°C			
3% H ₂ O ₂ , RT			
80°C (solid)			
Photolytic (ICH Q1B)			

Table 2: Hygroscopicity Data (Dynamic Vapor Sorption at 25°C)

% Relative Humidity	% Weight Change (Sorption)	% Weight Change (Desorption)
0		
10		
20		
30		
40		
50		
60		
70		
80		
90		

Hygroscopicity Classification (based on % weight gain at 80% RH): _____

Table 3: Photostability Data (as per ICH Q1B)

Parameter	Dark Control	Exposed Sample
Appearance		
Assay (% of initial)		
Total Impurities (%)		

By following these protocols and systematically collecting data, researchers and drug development professionals can establish a comprehensive stability profile for **Amino(imino)methanesulfonic acid**, ensuring its quality and integrity throughout the development process and for its intended application.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. AMinoiMinoMethanesulfonic Acid | 1184-90-3 [chemicalbook.com]
- To cite this document: BenchChem. [Stability and Storage Conditions of Amino(imino)methanesulfonic Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b133324#stability-and-storage-conditions-for-amino-imino-methanesulfonic-acid>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com